![molecular formula C32H28N2 B12577383 N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine CAS No. 209669-44-3](/img/structure/B12577383.png)
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine is a complex organic compound featuring two anthracene groups attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine typically involves the reaction of anthracene-9-carbaldehyde with ethane-1,2-diamine under reductive amination conditions. The process can be summarized as follows:
Formation of Schiff Base: Anthracene-9-carbaldehyde reacts with ethane-1,2-diamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH~4~) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) can be used to introduce halogen atoms.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying DNA interactions due to its planar structure.
Medicine: Investigated for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which N1,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine exerts its effects depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms.
Photodynamic Therapy: Generates reactive oxygen species upon light activation, leading to cell damage and death.
OLEDs: Functions as an emitter material, where its electronic properties facilitate efficient light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~2~-Bis[(phenyl)methyl]ethane-1,2-diamine: Lacks the extended conjugation of anthracene, resulting in different electronic properties.
N~1~,N~2~-Bis[(naphthyl)methyl]ethane-1,2-diamine: Similar structure but with naphthalene instead of anthracene, leading to different photophysical properties.
Uniqueness
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine is unique due to its extended conjugation and planar structure, which enhance its electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photodynamic therapy.
Eigenschaften
CAS-Nummer |
209669-44-3 |
|---|---|
Molekularformel |
C32H28N2 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
N,N'-bis(anthracen-9-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C32H28N2/c1-5-13-27-23(9-1)19-24-10-2-6-14-28(24)31(27)21-33-17-18-34-22-32-29-15-7-3-11-25(29)20-26-12-4-8-16-30(26)32/h1-16,19-20,33-34H,17-18,21-22H2 |
InChI-Schlüssel |
KVHGBDVBRUBXPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCNCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



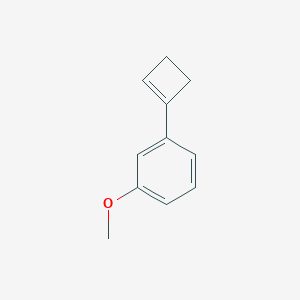
methanone](/img/structure/B12577317.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
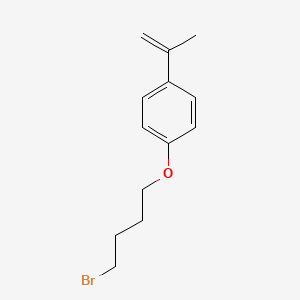
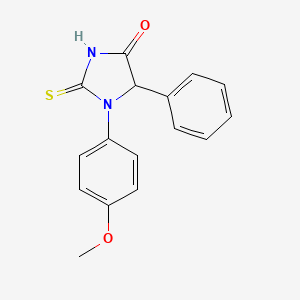
![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)

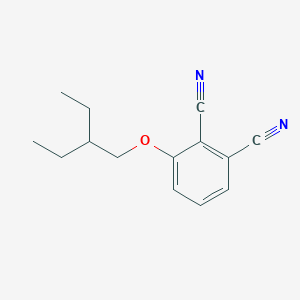
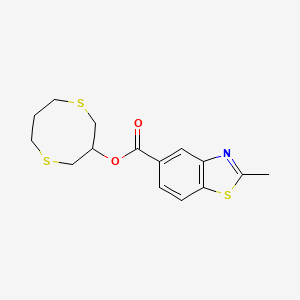
![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
